(1-(2-Azidoethyl)azetidin-3-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-(2-Azidoethyl)azetidin-3-yl)methanol” consists of a four-membered azetidine ring with a methanol and azidoethyl group attached.Scientific Research Applications
Catalytic Asymmetric Additions
A study explored the use of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes. The process achieved high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of azetidine derivatives in asymmetric synthesis (Wang et al., 2008).
NMR Sensors for Enantiodiscrimination
Optically pure aziridin-2-yl methanols, closely related to azetidine derivatives, were used as effective sensors for enantiodiscrimination of α-racemic carboxylic acids. This application highlights the utility of azetidine and its derivatives in analytical chemistry for determining the enantiomeric excess of chiral compounds (Malinowska et al., 2020).
Polymerization of Azetidine
The cationic polymerization of azetidine was investigated, offering insights into the synthesis of polymers with varying amino functional groups. This research contributes to the development of new polymeric materials with potential applications in various industrial sectors (Schacht & Goethals, 1974).
Ring Rearrangements and Synthesis of Functionalized Compounds
Research on the synthesis and rearrangement of haloalkyl-azetidinones into functionalized compounds illustrates the synthetic versatility of azetidine derivatives. These transformations provide pathways to highly functionalized molecules, useful in organic synthesis and potentially drug discovery (Dejaegher & de Kimpe, 2004).
Future Directions
Azetidines have received special attention in medicinal chemistry because of their promising biological activity. Over the years, many synthetic methodologies have been established for the construction of azetidine compounds. Future research may focus on the development of new synthetic methodologies and the exploration of the biological activities of azetidine derivatives .
Properties
IUPAC Name |
[1-(2-azidoethyl)azetidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-6(4-10)5-11/h6,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INISAPBBYJQNHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN=[N+]=[N-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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